Methyl 5-amino-6-hydroxypyridine-3-carboxylate
Overview
Description
Methyl 5-amino-6-hydroxypyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the 5-position, a hydroxyl group at the 6-position, and a carboxylate ester group at the 3-position of the pyridine ring
Mechanism of Action
Target of Action
It’s structurally similar to 3-hydroxy-2-methylpyridinecarboxylate, which is known to interact with the enzyme family of oxidoreductases . These enzymes play a crucial role in various biochemical reactions, including redox reactions, where they act on paired donors with O2 as an oxidant .
Mode of Action
Given its structural similarity to 3-hydroxy-2-methylpyridinecarboxylate, it may also act on oxidoreductases, leading to the incorporation or reduction of oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-6-hydroxypyridine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 6-hydroxypyridine-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 6-hydroxypyridine-3-carboxylate.
Amination: The hydroxyl group at the 6-position is then converted to an amino group through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-hydroxypyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, amines, hydroxylamines, and various substituted pyridine derivatives.
Scientific Research Applications
Methyl 5-amino-6-hydroxypyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxypyridine-3-carboxylic acid: Lacks the amino group at the 5-position.
Methyl 6-hydroxypyridine-3-carboxylate: Lacks the amino group at the 5-position.
5-Amino-6-hydroxypyridine-3-carboxylic acid: Lacks the ester group at the 3-position.
Uniqueness
Methyl 5-amino-6-hydroxypyridine-3-carboxylate is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, along with the ester functionality
Properties
IUPAC Name |
methyl 5-amino-6-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLORHWVTGBGNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452055 | |
Record name | Methyl 5-amino-6-hydroxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222970-60-7 | |
Record name | Methyl 5-amino-6-hydroxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-amino-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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